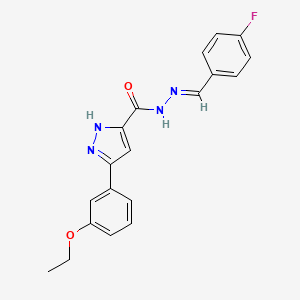

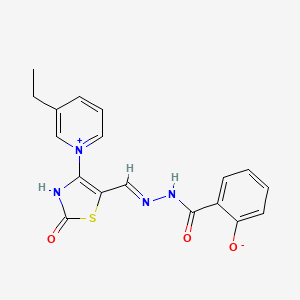

![molecular formula C24H27N3O5S2 B2731170 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide CAS No. 1223930-81-1](/img/no-structure.png)

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the pyrimidinone ring might be formed via a cyclization reaction . The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学的研究の応用

Chemical Modification and Synthesis

Chemical modification of sulfazecin led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. The process involved the preparation of 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, which exhibited increased activity against P. aeruginosa and some β-lactamase-producing bacteria compared to their 4-unsubstituted counterparts. The enhanced activity was attributed to the 3, 4-cis stereochemistry of these derivatives (Kishimoto et al., 1984).

Chemiluminescence in Synthesis

The study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcased their base-induced chemiluminescence. The unique chemiluminescence properties of these compounds, with maximum wavelengths varying significantly depending on their sulfanyl, sulfinyl, or sulfonyl groups, indicate potential applications in analytical chemistry and bioimaging. For instance, sulfanyl-substituted dioxetanes exhibited moderate light yields upon decomposition, suggesting their utility in the development of chemiluminescent probes (Watanabe et al., 2010).

Antimicrobial and Antibacterial Activities

The exploration of new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for the synthesis of N-alkylacetamides and carbamates, contributes to the development of novel antimicrobial and antibacterial agents. These reagents have shown potential in creating compounds with significant antibacterial properties, which can be further explored for pharmaceutical applications (Sakai et al., 2022).

Cytotoxic Activity

Research on the cytotoxic activity of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester against cancer and normal cells revealed a dependence on the substituent's structure in position 6 and the syn and anti isomerism of the oxyimino group. This study contributes to the understanding of the structural factors influencing the cytotoxic effects of compounds, which is crucial for the design of targeted cancer therapies (Vorona et al., 2009).

Dual Inhibitors of Enzymes

The synthesis of classical and nonclassical analogues of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid highlighted its potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 emerged as the most potent dual inhibitor known, showcasing the therapeutic potential of these compounds in treating diseases where inhibition of TS and DHFR is beneficial (Gangjee et al., 2008).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-mercapto-N-(2-methoxybenzyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercapto-N-(2-methoxybenzyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-N-(2-methoxybenzyl)acetamide and 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] } | |

CAS番号 |

1223930-81-1 |

分子式 |

C24H27N3O5S2 |

分子量 |

501.62 |

IUPAC名 |

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |

InChIキー |

NLAOYDSMBONGDV-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

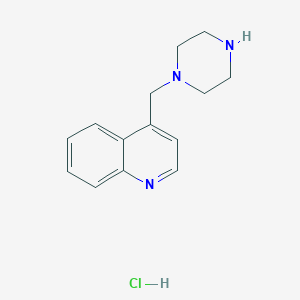

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

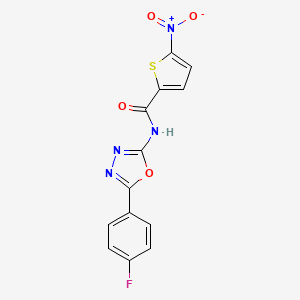

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)

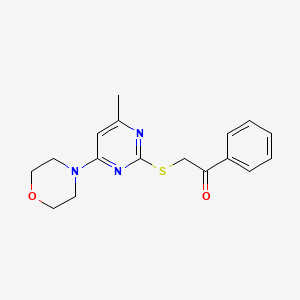

![N-[3-(2-oxoazetidin-1-yl)phenyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B2731093.png)

![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)

![3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2731097.png)

![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)